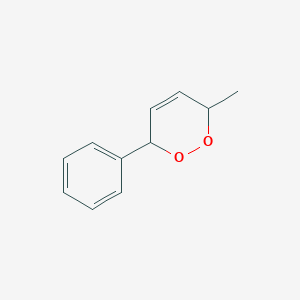![molecular formula C9H13N B14415191 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine CAS No. 85616-66-6](/img/structure/B14415191.png)
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and specific solvents can significantly influence the reaction rates and product quality.
化学反应分析
Types of Reactions
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: These compounds share a similar hexahydro structure but differ in functional groups and biological activity.
Naphthalene Derivatives: Compounds like 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene have structural similarities but distinct chemical properties.
Uniqueness
3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
85616-66-6 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
4-azatricyclo[4.3.1.03,8]dec-3-ene |
InChI |
InChI=1S/C9H13N/c1-6-2-8-3-7(1)5-10-9(8)4-6/h6-8H,1-5H2 |
InChI 键 |
FHWVFYHPWSSMBT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CN=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



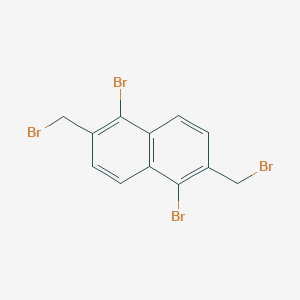
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
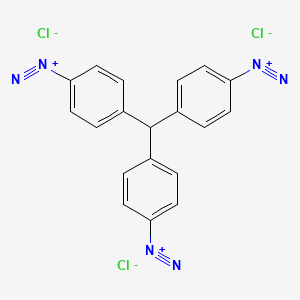
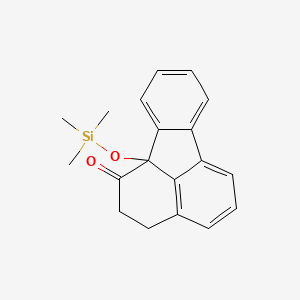
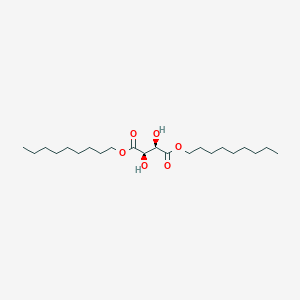
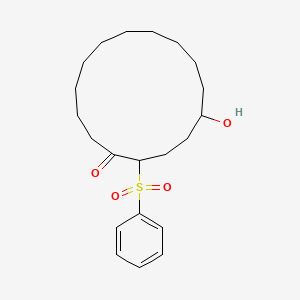
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
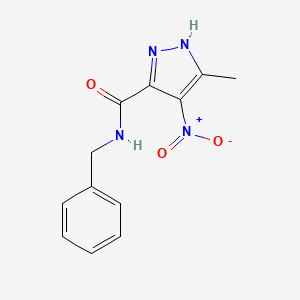
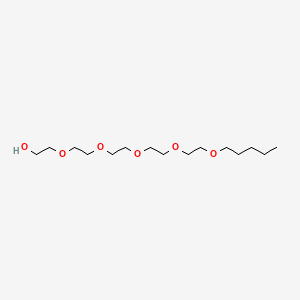
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
